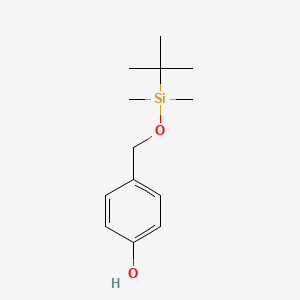

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol

Übersicht

Beschreibung

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol is a chemical compound with the molecular formula C13H22O2Si It is a derivative of phenol, where the hydroxyl group is substituted with a 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl] group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol typically involves the protection of the phenol hydroxyl group using a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. The reaction is carried out in an aprotic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:

- Dissolve phenol in dichloromethane.

- Add imidazole to the solution.

- Slowly add tert-butyldimethylsilyl chloride to the mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The silyl ether group can be oxidized to form corresponding silanols.

Reduction: The compound can be reduced under specific conditions to yield the parent phenol.

Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Silanols and other oxidized derivatives.

Reduction: Parent phenol and other reduced forms.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol serves primarily as a protecting group for hydroxyl groups during organic synthesis. This protection is crucial in multi-step synthesis where selective reactions are necessary. The TBDMS group can be removed under mild conditions, allowing for the regeneration of the hydroxyl group for subsequent reactions .

Table 1: Comparison of Protecting Groups

| Protecting Group | Stability | Removal Conditions |

|---|---|---|

| TBDMS | High | Mild acidic or fluoride conditions |

| TBS | Moderate | Strong acidic conditions |

| MOM | Low | Basic conditions |

Biological Applications

In biological contexts, this compound has been utilized in the synthesis of biologically active molecules. For example, it has been incorporated into the design of lipophilic prodrugs that enhance the bioavailability of nucleoside triphosphates (NTPs), which are critical in antiviral therapies . The compound's ability to facilitate intracellular delivery of phosphorylated metabolites has been demonstrated in studies involving HIV-1 and HIV-2 inhibition in T-cell cultures .

Pharmaceutical Intermediates

The compound is also significant in medicinal chemistry as an intermediate in the synthesis of various pharmaceutical agents. Its role in facilitating selective reactions makes it valuable for developing complex drug molecules with specific therapeutic targets .

Case Study 1: Synthesis of Antiviral Agents

A study published in Nature detailed how this compound was used to synthesize a series of nucleoside triphosphate prodrugs. These compounds exhibited enhanced membrane permeability and potent antiviral activity against HIV strains. The study highlighted the efficiency of using TBDMS protection to achieve high yields of active pharmaceutical ingredients .

Case Study 2: Cosmetic Formulations

Research conducted on cosmetic formulations has shown that incorporating this compound can improve product stability and sensory properties. The use of this compound allowed for the optimization of formulations through experimental design techniques, demonstrating its versatility beyond traditional chemical applications .

Wirkmechanismus

The mechanism of action of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol primarily involves the protection of the phenol hydroxyl group. The silyl group provides steric hindrance, preventing unwanted reactions at the phenol site. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild acidic conditions, regenerating the free phenol.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenol, 2-(1,1-dimethylethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure with a different substitution pattern.

Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl-: Contains additional tert-butyl groups.

Phenol, 4,4’-methylenebis [2,6-bis (1,1-dimethylethyl)-: A bisphenol derivative with multiple tert-butyl groups.

Uniqueness

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol is unique due to its specific silyl protection, which provides a balance of steric hindrance and ease of removal. This makes it particularly useful in synthetic chemistry for protecting phenol groups during complex multi-step syntheses.

Biologische Aktivität

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol, often referred to as TBS-OMe, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of TBS-OMe, focusing on its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and biochemistry.

TBS-OMe is synthesized through the protection of the hydroxymethyl group on phenol using tert-butyldimethylsilyl (TBDMS) groups. This modification enhances the compound's lipophilicity and stability, making it suitable for various applications in biological systems. The general reaction scheme for the synthesis can be summarized as follows:

- Starting Material : 4-hydroxymethylphenol

- Reagents : TBDMS chloride in the presence of a base (e.g., imidazole)

- Reaction Conditions : Typically carried out under anhydrous conditions to prevent hydrolysis.

The resulting compound exhibits unique properties that facilitate its use in biological assays and therapeutic applications.

Antiviral Properties

Recent studies have indicated that TBS-OMe can enhance the delivery of nucleoside triphosphates (NTPs), which are crucial for antiviral activity. The compound acts as a prodrug that improves the membrane permeability of NTPs, allowing for more effective intracellular delivery. In vitro assays demonstrated that TBS-OMe derivatives exhibited potent inhibitory effects against HIV-1 and HIV-2 in CD4+ T-cell cultures, showing higher antiviral activity compared to their parent nucleoside forms due to improved cellular uptake and metabolism .

Antifungal Activity

TBS-OMe has also been investigated for its antifungal properties. In a study exploring various derivatives, it was found that certain modifications to the TBS group could enhance antifungal efficacy against common pathogens such as Candida albicans. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis .

Biochemical Applications

The compound has been utilized in biochemical assays due to its ability to act as a substrate or inhibitor for various enzymes. For instance, TBS-OMe can serve as a substrate for esterases, facilitating studies on enzyme kinetics and inhibition mechanisms . Furthermore, its role in molecular imaging has been explored, particularly in detecting reactive copper species in biological samples .

Case Study 1: Antiviral Efficacy

A study conducted by researchers at a prominent university evaluated the antiviral efficacy of TBS-OMe derivatives against HIV. The results indicated that these compounds significantly reduced viral replication in infected cell lines compared to untreated controls. The study highlighted the importance of lipid solubility in enhancing drug delivery and efficacy .

Case Study 2: Antifungal Activity Assessment

In another investigation focused on antifungal activity, TBS-OMe derivatives were tested against various fungal strains. The findings revealed that specific structural modifications led to increased antifungal potency, suggesting potential pathways for developing new antifungal agents based on this scaffold .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9,14H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNXETVAZHYQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459480 | |

| Record name | Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126070-20-0 | |

| Record name | Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.